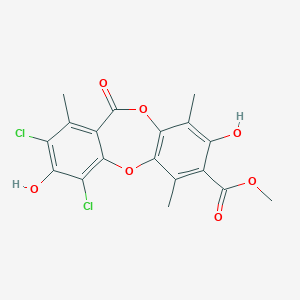
Pentafluoroethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P. It is characterized by the presence of a pentafluoroethyl group attached to a phosphonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Pentafluoroethylphosphonic acid is a complex compound with a unique structure . More research is needed to identify the primary targets and their roles.
Mode of Action
Some phosphonic acids have been shown to interact directly with fungi, reducing growth and altering fungal metabolism
Biochemical Pathways
Some phosphonic acids have been shown to affect the growth of fungi, suggesting they may interfere with biochemical pathways related to fungal growth . .
Pharmacokinetics
ADME properties are strongly influenced by physicochemical parameters . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . More research is needed in this area.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluoroethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl Grignard reagents with phosphorus trichloride or phosphorus tribromide to form pentafluoroethylphosphonous dihalides. These intermediates are then hydrolyzed to yield this compound . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluoroethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the pentafluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluoroethylphosphonic anhydride, while reduction can produce pentafluoroethylphosphine.
Aplicaciones Científicas De Investigación
Pentafluoroethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentafluoroethylphosphonic acid include:
- Trifluoroethylphosphonic acid
- Hexafluoroisopropylphosphonic acid
- Perfluorobutylphosphonic acid
Uniqueness
This compound is unique due to its pentafluoroethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and inert compounds .
Propiedades
IUPAC Name |
1,1,2,2,2-pentafluoroethylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUDBRTNPGWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(O)O)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F5O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382879 |
Source


|
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103305-01-7 |
Source


|
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103305-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)




![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)


![7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)


